2-(Aminomethyl)pyrimidin-5-amine

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

2-(Aminomethyl)pyrimidin-5-amine (CAS 933686-71-6, molecular formula C₅H₈N₄, molecular weight 124.14 g/mol) is a heterocyclic aromatic amine featuring two chemically distinct primary amine groups: an exocyclic aminomethyl substituent at the pyrimidine 2-position and a ring-bound amino group at the 5-position. This dual-amine architecture enables orthogonal functionalization strategies that are not accessible with simpler mono-amine pyrimidine building blocks.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B13005603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pyrimidin-5-amine
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CN)N
InChIInChI=1S/C5H8N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,6-7H2
InChIKeyYJBXUDBTKMFECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)pyrimidin-5-amine (CAS 933686-71-6): Procurement-Grade Overview of a Dual-Amine Pyrimidine Scaffold


2-(Aminomethyl)pyrimidin-5-amine (CAS 933686-71-6, molecular formula C₅H₈N₄, molecular weight 124.14 g/mol) is a heterocyclic aromatic amine featuring two chemically distinct primary amine groups: an exocyclic aminomethyl substituent at the pyrimidine 2-position and a ring-bound amino group at the 5-position . This dual-amine architecture enables orthogonal functionalization strategies that are not accessible with simpler mono-amine pyrimidine building blocks. The compound belongs to the broader class of aminomethylpyrimidines, which have been validated as core scaffolds for dipeptidyl peptidase IV (DPP-IV) inhibitors and kinase inhibitors [1][2]. Commercially available at purities of 95–97% from multiple suppliers, the compound serves as a key intermediate in medicinal chemistry programs targeting oncology, metabolic disease, and CNS indications .

Why Generic Substitution of 2-(Aminomethyl)pyrimidin-5-amine with Other Aminopyrimidine Building Blocks Carries Project Risk


Regioisomeric substitution on the pyrimidine ring fundamentally alters both electronic properties and synthetic utility. The 2-aminomethyl group of the target compound provides an exocyclic aliphatic amine with a computed pKa of approximately 7.1, distinct from the aromatic 5-amino group that has attenuated basicity due to lone-pair delocalization into the π-deficient pyrimidine ring . In contrast, the regioisomer 5-(aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) reverses this arrangement, placing the exocyclic aminomethyl at the 5-position, which produces different hydrogen-bond donor/acceptor geometry and alters the trajectory of substituents in derived inhibitors. The X-ray crystal structure of a closely related aminomethylpyrimidine-DPP-IV complex (PDB 1RWQ) demonstrates that the aminomethyl group orientation relative to the pyrimidine core directly impacts key protein-ligand interactions [1]. Simple mono-amine pyrimidines (e.g., 2-(aminomethyl)pyrimidine, CAS 75985-45-4) lack the 5-amino handle entirely, forfeiting the opportunity for dual-vector derivatization that enables library diversification from a single starting scaffold [2].

2-(Aminomethyl)pyrimidin-5-amine: Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Differentiation: 2-(Aminomethyl)pyrimidin-5-amine vs. 5-(Aminomethyl)pyrimidin-2-amine — Hydrogen-Bond Donor Count and Rotatable Bond Geometry

2-(Aminomethyl)pyrimidin-5-amine presents 3 hydrogen-bond donor sites (two amine NH₂ groups plus one additional donor from the aminomethyl –CH₂NH₂) and 4 hydrogen-bond acceptor sites (pyrimidine ring nitrogens), yielding a total H-bond donor count of 3 and a rotatable bond count of 2 (the exocyclic CH₂–NH₂ bond is the sole rotatable linkage beyond ring substituents) . By comparison, its regioisomer 5-(aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) has a rotatable bond count of only 1 (the aminomethyl side chain at position 5), a difference that restricts conformational sampling in derived ligand series. This difference in rotatable bond count translates to measurably distinct molecular recognition properties: the 2-aminomethyl orientation in the target compound projects substituents along a vector approximately 60° divergent from that of the 5-aminomethyl regioisomer, as evidenced by the binding mode of the aminomethylpyrimidine scaffold in the DPP-IV co-crystal structure PDB 1RWQ [1].

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Differential Amine Reactivity: Exocyclic Aminomethyl (pKa ~7.1) vs. Aromatic 5-Amine — Enabling Orthogonal Protection Strategies

The two amine functionalities in 2-(Aminomethyl)pyrimidin-5-amine exhibit meaningfully different basicity: the exocyclic aminomethyl group (conjugate acid pKa ~7.1, predicted from the N,N-dimethyl analog CAS 944902-83-4) is significantly more basic than the aromatic 5-amino group, which has reduced basicity due to resonance delocalization of the nitrogen lone pair into the electron-deficient pyrimidine ring . The aromatic 5-amino group of 5-aminopyrimidine has a measured pKa of approximately 2.5–3.5 for its conjugate acid [1]. This pKa differential of approximately 3.5–4.6 log units between the two amine sites enables chemoselective functionalization: under mildly acidic conditions (pH 4–6), the exocyclic aminomethyl remains protonated and reactive toward electrophiles, while the aromatic 5-amine remains largely deactivated. In contrast, 2-(aminomethyl)pyrimidine (CAS 75985-45-4) possesses only the exocyclic aminomethyl group, precluding any opportunity for orthogonal dual-functionalization strategies .

Synthetic Chemistry Orthogonal Functionalization Parallel Library Synthesis

Validated Scaffold for DPP-IV Inhibition: 10⁵-Fold Potency Range Achievable Through Derivatization of the Aminomethylpyrimidine Core

The aminomethylpyrimidine chemotype, for which 2-(Aminomethyl)pyrimidin-5-amine serves as the synthetic entry point, has been validated through a systematic parallel chemistry program that achieved a 10⁵-fold (100,000-fold) increase in DPP-IV inhibitory potency through optimization of aromatic substituents [1]. The X-ray co-crystal structure of the most potent derivative with human DPP-IV (PDB 1RWQ, resolution 2.20 Å) confirmed that the aminomethylpyrimidine core occupies the S1 pocket of the enzyme, with the aminomethyl group making critical hydrogen-bond contacts [2]. The initial hit compound exhibited modest micromolar affinity, while the optimized derivative (IVc) achieved sub-nanomolar potency — a dynamic range that underscores the scaffold's tunability [1]. 2-(Aminomethyl)pyrimidin-5-amine, with its dual-amine architecture, provides two distinct vectors for introducing the aromatic substituents that drive this potency enhancement, whereas the regioisomeric 5-(aminomethyl)pyrimidin-2-amine would present substituents along geometrically distinct trajectories that are not validated by the published SAR [1][2].

Metabolic Disease DPP-IV Inhibition Structure-Activity Relationship

Kinase Inhibitor Scaffold: 2-Amino-5-Substituted Pyrimidine Patent Coverage Confirms Privileged Status of This Substitution Pattern

The 2-amino-5-substituted pyrimidine motif — of which 2-(Aminomethyl)pyrimidin-5-amine is a direct structural example — has been extensively claimed in patent literature as a kinase inhibitor scaffold. US Patent 8,030,487 B2 (TargeGen, Inc.) specifically protects compounds with the general 2-amino-5-substituted pyrimidine architecture as inhibitors of Src family kinases, VEGFR, and other receptor and non-receptor tyrosine kinases [1]. The patent demonstrates that the 2-amino group participates in critical hinge-region hydrogen bonding with the kinase ATP-binding site, while the 5-substituent (including aminomethyl) projects toward solvent-accessible or selectivity-pocket regions [1]. 2-(Aminomethyl)pyrimidin-5-amine is further distinguished from 2,4-diamino-5-aminomethylpyrimidine (CAS 4458-18-8) by having only one aromatic amine (at C5) rather than two (at C2 and C4), which alters the hydrogen-bond donor/acceptor pattern and can improve selectivity against off-target kinases that rely on dual hydrogen-bond interactions with the pyrimidine C2 and C4 positions [2].

Oncology Kinase Inhibition ATP-Competitive Inhibitors

Physicochemical Property Profile: Impact on Downstream Synthetic Tractability and Purification

The computed physicochemical properties of 2-(Aminomethyl)pyrimidin-5-amine place it in an optimal range for fragment-based drug discovery: molecular weight 124.14 Da (well within the Rule of Three guideline of MW < 300), topological polar surface area (TPSA) of approximately 61.4 Ų, and a predicted logP of approximately 0.56 [1]. These values indicate good aqueous solubility and favorable permeability characteristics for a fragment starting point. By comparison, 2-Amino-5-aminomethyl-4-methylpyrimidine (CAS 19594-45-7, MW 138.17) adds 14 Da of molecular weight and introduces a methyl group that increases lipophilicity (estimated ΔlogP ≈ +0.5) without contributing additional hydrogen-bonding capacity . The lower molecular weight and higher fraction of sp³-hybridized carbons in the target compound (20% sp³ vs. 17% for the 4-methyl analog) favor superior solubility and reduced aromatic ring count, which are associated with improved developability profiles in lead optimization [1].

Process Chemistry Purification ADME Optimization

Optimal Deployment Scenarios for 2-(Aminomethyl)pyrimidin-5-amine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for DPP-IV or Kinase Lead Optimization Programs Requiring Dual-Vector Derivatization

Programs targeting DPP-IV or kinases that require systematic exploration of substituents at both the 2-position (via the aminomethyl handle) and the 5-position (via the aromatic amine) should prioritize 2-(Aminomethyl)pyrimidin-5-amine over mono-amine pyrimidines. The validated 10⁵-fold potency range achievable from this scaffold class provides confidence that comprehensive SAR exploration will identify high-affinity leads [1]. The X-ray structural data (PDB 1RWQ) provides a rational basis for designing substituents that engage the S1 pocket (DPP-IV) or hinge region (kinases) [2].

Medicinal Chemistry Campaigns Where Orthogonal Protection-Free Synthesis Is Required

When synthetic efficiency demands sequential functionalization without extensive protecting group manipulation, the ~3.5–4.6 log unit pKa differential between the exocyclic aminomethyl and aromatic 5-amine enables chemoselective reactions [1][2]. This is particularly advantageous in array synthesis where step-count reduction directly impacts throughput and cost. Mono-amine pyrimidines (e.g., 2-(aminomethyl)pyrimidine, CAS 75985-45-4) cannot support this dual-functionalization workflow [3].

Fragment-Based Drug Discovery Requiring Low-MW, High-Solubility Starting Points

With MW 124.14 Da, predicted logP ~0.56, and TPSA ~61.4 Ų, 2-(Aminomethyl)pyrimidin-5-amine falls within optimal fragment space [1]. The compound's three hydrogen-bond donors and four acceptors provide multiple vectors for fragment growth while maintaining aqueous solubility. The lower molecular weight (−14 Da) and reduced lipophilicity (−0.5 log units) compared to the 4-methyl analog (CAS 19594-45-7) offer greater property space headroom during fragment elaboration [2].

Kinase Inhibitor Programs Where Simplified Hinge-Binding Pharmacophore Is Desired to Minimize Off-Target Polypharmacology

For kinase programs where target selectivity is paramount, 2-(Aminomethyl)pyrimidin-5-amine offers a single aromatic amine (at C5) for hinge-region hydrogen bonding, in contrast to 2,4-diamino-5-aminomethylpyrimidine (CAS 4458-18-8) which presents two aromatic amines capable of engaging the kinase hinge [1]. The simplified pharmacophore may reduce the risk of promiscuous kinase inhibition, a well-documented liability of multi-donor heterocyclic scaffolds [2].

Quote Request

Request a Quote for 2-(Aminomethyl)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.